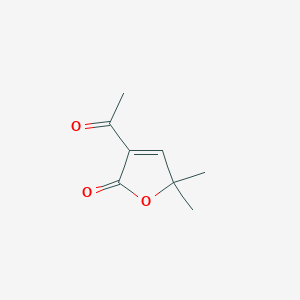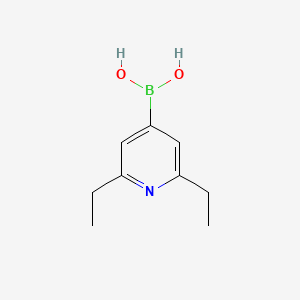
2,6-Diethylpyridine-4-boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethylpyridine-4-boronic acid: is an organoboron compound with the molecular formula C9H14BNO2 . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both the pyridine ring and boronic acid group in its structure makes it a valuable intermediate in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: Another method involves directed ortho-metallation, where a metalation step is directed to the ortho position relative to a directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods often utilize scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions:
Oxidation: 2,6-Diethylpyridine-4-boronic acid can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: 2,6-Diethylpyridine-4-boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biological molecules . Their ability to form reversible covalent bonds with diols makes them useful in the design of diagnostic tools and therapeutic agents.
Industry: In the industrial sector, 2,6-Diethylpyridine-4-boronic acid is used in the production of advanced materials, including polymers and electronic components. Its role in facilitating efficient and selective chemical transformations is crucial in various manufacturing processes.
作用機序
The mechanism of action of 2,6-Diethylpyridine-4-boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
類似化合物との比較
2,6-Dimethylpyridine-4-boronic acid: Similar in structure but with methyl groups instead of ethyl groups.
2,5-Diethylpyridine-4-boronic acid: Similar but with the ethyl groups in different positions on the pyridine ring.
Uniqueness: 2,6-Diethylpyridine-4-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The ethyl groups at the 2 and 6 positions can provide steric hindrance, affecting the compound’s behavior in various synthetic applications.
特性
分子式 |
C9H14BNO2 |
|---|---|
分子量 |
179.03 g/mol |
IUPAC名 |
(2,6-diethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-3-8-5-7(10(12)13)6-9(4-2)11-8/h5-6,12-13H,3-4H2,1-2H3 |
InChIキー |
XNZVAZVKDADYOW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)CC)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



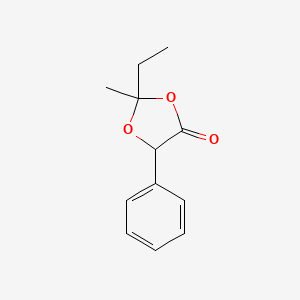
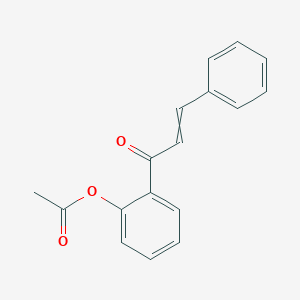

![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)
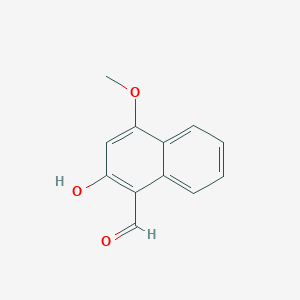

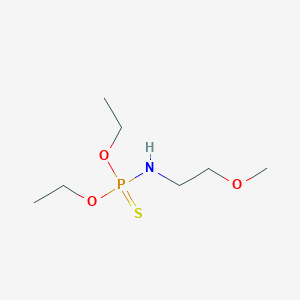
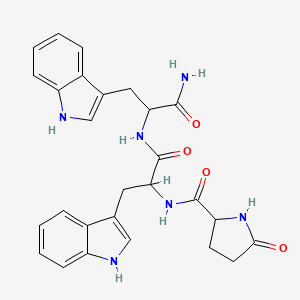

![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
